2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide
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Overview
Description
2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide is an organic compound with the molecular formula C10H9BrF3NO It is characterized by the presence of a bromine atom, a trifluoromethyl group, and an amide functional group
Mechanism of Action
Target of Action
A similar compound has been shown to interact withandrogen receptors , which are ligand-activated transcription factors that regulate eukaryotic gene expression and affect cellular proliferation and differentiation in target tissues .
Mode of Action
If it does interact with androgen receptors like its analog, it may bind to these receptors and modulate their activity, leading to changes in gene expression and cellular function .
Biochemical Pathways
If it does interact with androgen receptors, it could potentially influence pathways related to cell growth, differentiation, and survival .
Result of Action
If it does interact with androgen receptors, it could potentially influence cellular proliferation and differentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide typically involves the bromination of N-[2-(trifluoromethyl)phenyl]propanamide. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol, depending on the reducing agent used.
Oxidation Reactions: Oxidative conditions can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Reduction: Formation of amines or alcohols.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Comparison with Similar Compounds
2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide can be compared with other similar compounds, such as:
2-bromo-N-[4-(trifluoromethyl)phenyl]propanamide: Differing in the position of the trifluoromethyl group, which can affect its reactivity and biological activity.
2-chloro-N-[2-(trifluoromethyl)phenyl]propanamide: Substitution of bromine with chlorine, leading to differences in chemical properties and reactivity.
2-bromo-N-[2-(difluoromethyl)phenyl]propanamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3NO/c1-6(11)9(16)15-8-5-3-2-4-7(8)10(12,13)14/h2-6H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWMZTOAUKQLAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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